molecular formula C10H12N2O4 B13986144 Methyl 2-methyl-4-(methylamino)-5-nitrobenzoate

Methyl 2-methyl-4-(methylamino)-5-nitrobenzoate

Cat. No.: B13986144
M. Wt: 224.21 g/mol
InChI Key: XJHZLZSVKQRXQB-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-(methylamino)-5-nitrobenzoate is an organic compound with a complex structure that includes a nitro group, a methylamino group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-4-(methylamino)-5-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of methyl 2-methylbenzoate to introduce the nitro group, followed by the introduction of the methylamino group through a substitution reaction. The reaction conditions often involve the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-4-(methylamino)-5-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of carboxylic acids.

    Substitution: Formation of various substituted benzoates.

Scientific Research Applications

Methyl 2-methyl-4-(methylamino)-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-4-(methylamino)-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methylamino group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methyl-4-amino-5-nitrobenzoate
  • Methyl 2-methyl-4-(dimethylamino)-5-nitrobenzoate
  • Methyl 2-methyl-4-(ethylamino)-5-nitrobenzoate

Uniqueness

Methyl 2-methyl-4-(methylamino)-5-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a nitro group and a methylamino group allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

methyl 2-methyl-4-(methylamino)-5-nitrobenzoate

InChI

InChI=1S/C10H12N2O4/c1-6-4-8(11-2)9(12(14)15)5-7(6)10(13)16-3/h4-5,11H,1-3H3

InChI Key

XJHZLZSVKQRXQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])NC

Origin of Product

United States

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